N-(4-fluoro-2-methylphenyl)thian-4-amine

Description

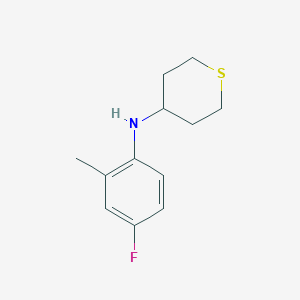

N-(4-Fluoro-2-methylphenyl)thian-4-amine is a secondary amine featuring a thian (thiacyclohexane) core substituted at the 4-position with a 4-fluoro-2-methylphenyl group. The thian ring is a six-membered saturated heterocycle containing one sulfur atom. This compound’s structure combines the electron-withdrawing fluorine and electron-donating methyl groups on the aromatic ring, which may influence its electronic properties and biological interactions.

Properties

Molecular Formula |

C12H16FNS |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

N-(4-fluoro-2-methylphenyl)thian-4-amine |

InChI |

InChI=1S/C12H16FNS/c1-9-8-10(13)2-3-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3 |

InChI Key |

PGPLSEGZQMUWJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC2CCSCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)thian-4-amine typically involves the reaction of 4-fluoro-2-methylaniline with thian-4-amine under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . This method is preferred due to its efficiency and the high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)thian-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, often used in anhydrous solvents like tetrahydrofuran.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), used under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives, depending on the substituent introduced.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)thian-4-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Diversity

Thiazole Derivatives

- Compound 18 (CAS: 2147485-32-1): A thiazol-2-amine derivative with a 4-fluoro-2-methylphenyl group and a 5-nitrothiophene-2-carboxamide substituent. This compound exhibits narrow-spectrum antibacterial activity, highlighting the role of nitro and fluorinated aryl groups in bioactivity .

- 4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine: Features a nitro-substituted aryl group and a tosyl (p-toluenesulfonyl) group. Such electron-deficient aromatic systems are common in antimicrobial agents, as seen in cyclization reactions involving thiourea and nitroacetophenone .

Thiazin Derivatives

- N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine : Contains a partially saturated thiazin ring (two heteroatoms: S and N) with a 4-ethoxyphenyl group. The ethoxy substituent may enhance solubility compared to halogenated analogs .

Pyrimidine and Pyridine Derivatives

- 2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine : A pyrimidine-based amine with a methylthio group, which could influence metabolic stability or receptor binding .

- Compound 27 (): A pyridin-2-amine derivative with fluorophenyl and nitro-substituted thiazole groups, synthesized via a Hantzsch thiazole formation. Such compounds are often explored in anticancer or anti-inflammatory research .

Thian Derivatives

- N-(6-Methylheptan-2-yl)thian-4-amine (CAS: 1153349-35-9): An aliphatic-substituted thian-4-amine with a molecular weight of 229.43 g/mol.

Key Comparative Data

Biological Activity

N-(4-fluoro-2-methylphenyl)thian-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thian structure, which incorporates a sulfur atom within a five-membered ring, along with a fluorinated phenyl group. The presence of the fluorine atom is known to enhance the compound's stability and influence its reactivity. This compound belongs to a broader class of thian derivatives that are being explored for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, with specific attention to its interaction with microbial enzymes and receptors.

- Antifungal Properties : Similar compounds have shown antifungal activity, indicating potential for this compound in treating fungal infections. The mechanism often involves inhibition of fungal growth through interference with cellular processes .

- Interactions with Biomolecules : The compound has been studied for its interactions with different biomolecules, which may lead to significant biological effects. These interactions are crucial for understanding its potential therapeutic applications.

The mechanism of action for this compound likely involves binding to specific enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects, including inhibition of microbial growth or alteration of metabolic pathways . Further research is necessary to fully elucidate these mechanisms.

Case Studies

- Antimicrobial Efficacy : A study reported that compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to 150 µg/mL depending on the strain tested .

- Antifungal Activity : Another investigation highlighted that derivatives of thian compounds exhibited antifungal properties against strains such as Candida albicans and Aspergillus niger, suggesting that this compound could have similar efficacy .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Antimicrobial Activity | Antifungal Activity |

|---|---|---|---|

| This compound | Thian ring + Fluorinated phenyl group | MIC values < 150 µg/mL against various bacteria | Active against Candida albicans |

| N-(3-chloro-2-methylphenyl)-thian-4-amine | Thian ring + Chlorinated phenyl group | MIC values < 100 µg/mL against E. coli | Moderate activity against fungi |

| N-(5-fluoro-2-methylphenyl)thian-4-amine | Thian ring + Fluorinated phenyl group | Investigated for antibacterial properties | Potential antifungal effects reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.